molecular formula C7H9N5 B11916361 6-Hydrazinyl-2-methyl-1H-imidazo[4,5-b]pyridine

6-Hydrazinyl-2-methyl-1H-imidazo[4,5-b]pyridine

Cat. No.: B11916361
M. Wt: 163.18 g/mol
InChI Key: VFYAJYIYWHVXFA-UHFFFAOYSA-N
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Description

6-Hydrazinyl-2-methyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The imidazopyridine scaffold is a fused bicyclic structure that combines an imidazole ring with a pyridine ring, making it a versatile framework for drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydrazinyl-2-methyl-1H-imidazo[4,5-b]pyridine typically involves the construction of the imidazole ring followed by the introduction of the hydrazinyl and methyl groups. One common method involves the cyclization of 2,3-diaminopyridine with appropriate carbonyl compounds. For example, the reaction of 2,3-diaminopyridine with formaldehyde can yield the imidazole ring, which can then be further functionalized .

Industrial Production Methods

Industrial production methods for imidazopyridines often rely on scalable and efficient synthetic routes. These methods may include the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki coupling, to introduce various substituents onto the imidazopyridine core .

Chemical Reactions Analysis

Types of Reactions

6-Hydrazinyl-2-methyl-1H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the imidazopyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, hydrogen gas with palladium on carbon.

    Nucleophiles: Alkyl halides, aryl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while nucleophilic substitution can introduce various alkyl or aryl groups onto the imidazopyridine ring .

Scientific Research Applications

6-Hydrazinyl-2-methyl-1H-imidazo[4,5-b]pyridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioisostere in drug design, mimicking the structure of purines.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 6-Hydrazinyl-2-methyl-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For example, imidazopyridines are known to act as GABA_A receptor agonists, influencing neurotransmission in the central nervous system. Additionally, they can inhibit enzymes such as aromatase and proton pumps, leading to various therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Hydrazinyl-2-methyl-1H-imidazo[4,5-b]pyridine include:

Uniqueness

What sets this compound apart is its hydrazinyl group, which can participate in unique chemical reactions and interactions, enhancing its potential as a versatile scaffold for drug design and other applications.

Properties

Molecular Formula

C7H9N5

Molecular Weight

163.18 g/mol

IUPAC Name

(2-methyl-1H-imidazo[4,5-b]pyridin-6-yl)hydrazine

InChI

InChI=1S/C7H9N5/c1-4-10-6-2-5(12-8)3-9-7(6)11-4/h2-3,12H,8H2,1H3,(H,9,10,11)

InChI Key

VFYAJYIYWHVXFA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=C(C=N2)NN

Origin of Product

United States

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